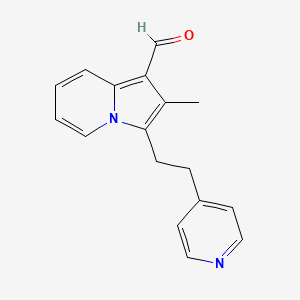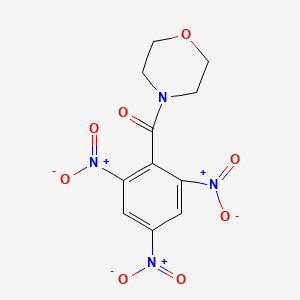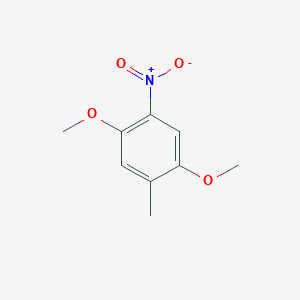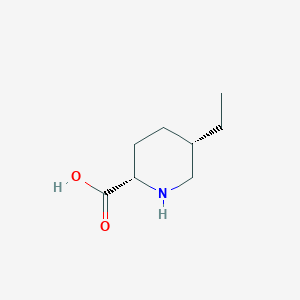
2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde
Descripción general
Descripción
“2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine” is a chemical compound with the molecular formula C16H16N2 . It has a molecular weight of 236.31 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine” is based on the indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring . The compound also has a methyl group attached to the 2-position and a 2-pyridin-4-yl-ethyl group attached to the 3-position of the indolizine ring .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde” are not available in the sources I found. For accurate information, it would be best to refer to a specialized chemical database or the material safety data sheet (MSDS) provided by the supplier .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- A domino reaction was developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, which can potentially be applied to similar compounds like 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde (Ziyaadini et al., 2011).
- Research into the synthesis of indolizine-1-carbaldehydes, which includes methods that could be relevant for synthesizing variants such as 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde (Gao et al., 2016).
Structural Characterization and Applications
- Studies on the structural properties of related compounds provide insights into the potential applications in material science and molecular engineering (Kloubert et al., 2012).
- An investigation into the oxidative cleavage of Csp3-H bonds in pyridine derivatives, which can be essential for understanding the chemical properties and reactivity of 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde (Wu et al., 2017).
Potential Biological Activity
- Research on the antimicrobial activities of pyridine derivatives, which could suggest possible biological or pharmaceutical applications for related compounds (Bayrak et al., 2009).
Other Relevant Studies
- Studies on the synthesis of indolizines from pyridinium methylides, which could provide a basis for the synthesis of 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde (Acheson et al., 1976).
Safety and Hazards
The safety and hazards associated with “2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde” are not specified in the sources I found. It’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) provided by the supplier for specific safety information .
Propiedades
IUPAC Name |
2-methyl-3-(2-pyridin-4-ylethyl)indolizine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13-15(12-20)17-4-2-3-11-19(17)16(13)6-5-14-7-9-18-10-8-14/h2-4,7-12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCLJTHDOHYNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366425 | |
| Record name | 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde | |
CAS RN |
327085-93-8 | |
| Record name | 2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)

![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)









